1,2-Dichloro-4,5-bis(difluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-4,5-bis(difluoromethoxy)benzene is an organic compound with the molecular formula C8H6Cl2F4O2 It is a derivative of benzene, where two chlorine atoms and two difluoromethoxy groups are substituted at the 1,2 and 4,5 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4,5-bis(difluoromethoxy)benzene typically involves the reaction of a suitable benzene derivative with chlorinating and difluoromethoxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and difluoromethoxylation processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-4,5-bis(difluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to different products depending on the reagents used.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds .
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-4,5-bis(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-4,5-bis(difluoromethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s chlorine and difluoromethoxy groups can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The pathways involved include the formation of intermediates that can further react to yield different products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichloro-4,5-bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of difluoromethoxy groups.
1,4-Dichloro-2,5-bis(difluoromethoxy)benzene: Similar but with different substitution positions on the benzene ring.
Uniqueness
The presence of both chlorine and difluoromethoxy groups provides a distinct set of properties that can be leveraged in various chemical processes .
Eigenschaften
Molekularformel |
C8H4Cl2F4O2 |
---|---|
Molekulargewicht |
279.01 g/mol |
IUPAC-Name |
1,2-dichloro-4,5-bis(difluoromethoxy)benzene |
InChI |
InChI=1S/C8H4Cl2F4O2/c9-3-1-5(15-7(11)12)6(2-4(3)10)16-8(13)14/h1-2,7-8H |
InChI-Schlüssel |
BUOWHIWDCOHSGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.